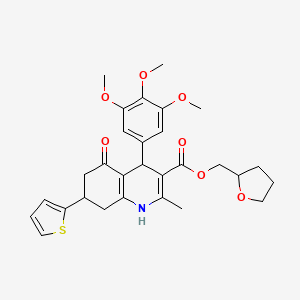![molecular formula C23H20N2O3 B11635478 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzoxazol fusionado con un grupo fenilo y una parte de metoxibenzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de benzoxazol: El anillo de benzoxazol se puede sintetizar condensando 2-aminofenol con un aldehído o cetona adecuado en condiciones ácidas.
Introducción de los grupos dimetil: Los grupos dimetil se pueden introducir mediante reacciones de alquilación utilizando agentes metilantes como yoduro de metilo o sulfato de dimetilo.
Acoplamiento con el grupo fenilo: El derivado de benzoxazol luego se acopla con un grupo fenilo a través de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura.
Adición de la parte de metoxibenzamida: Finalmente, la parte de metoxibenzamida se introduce a través de una reacción de formación de enlace amida utilizando reactivos apropiados como carbodiimidas o cloruros de ácido.
Métodos de Producción Industrial
La producción industrial de N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de benzoxazol o el grupo fenilo, utilizando reactivos electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como sonda fluorescente para imágenes biológicas debido a sus propiedades fotofísicas únicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y colorantes, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos fisiológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-nitrobenzamida
- N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-nitro-4-metilbenzamida
Unicidad
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-metoxibenzamida destaca por sus características estructurales específicas, como la parte de metoxibenzamida, que imparte propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H20N2O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-12-15(2)21-19(13-14)25-23(28-21)16-8-10-17(11-9-16)24-22(26)18-6-4-5-7-20(18)27-3/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
ZPZFPYMSXCLYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)


![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
